rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis
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Overview
Description
rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis is a synthetic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a pyrazole ring attached to a cyclobutane ring, with an amine group at the 1-position of the cyclobutane. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The “cis” designation refers to the specific geometric configuration of the substituents on the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene or through intramolecular cyclization of a suitable precursor.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Amination: The amine group can be introduced through nucleophilic substitution or reductive amination of a suitable precursor.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various cellular pathways, such as those involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis can be compared with other similar compounds, such as:
rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine: The free base form of the compound without the dihydrochloride salt.
rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine monohydrochloride: A similar compound with only one hydrochloride salt.
cis-3-(1H-pyrazol-1-yl)cyclobutan-1-amine: A similar compound with a different stereochemistry.
The uniqueness of this compound lies in its specific geometric configuration and the presence of the dihydrochloride salt, which may confer distinct chemical and biological properties.
Properties
CAS No. |
2408969-85-5 |
---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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